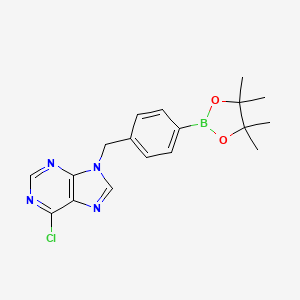

(4-((6-Chloro-9H-purin-9-yl)methyl)phenyl)boronic acid pinacol ester

Description

This compound (CAS: N/A; MW: 370.64; C₁₈H₂₀BClN₄O₂) features a 6-chloropurine core linked via a methylene bridge to a phenyl ring bearing a boronic acid pinacol ester. Its synthesis likely involves palladium-catalyzed borylation or coupling steps, as seen in related compounds .

Properties

IUPAC Name |

6-chloro-9-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]purine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20BClN4O2/c1-17(2)18(3,4)26-19(25-17)13-7-5-12(6-8-13)9-24-11-23-14-15(20)21-10-22-16(14)24/h5-8,10-11H,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIJVCAHLBABCLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3C=NC4=C3N=CN=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20BClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((6-Chloro-9H-purin-9-yl)methyl)phenyl)boronic acid pinacol ester typically involves the Suzuki–Miyaura coupling reaction . This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups .

Industrial Production Methods

These methods typically involve the use of continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(4-((6-Chloro-9H-purin-9-yl)methyl)phenyl)boronic acid pinacol ester undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another and can be facilitated by various nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include nucleophiles such as amines and electrophiles such as alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding alcohols or ketones, while reduction reactions may yield corresponding alkanes or alcohols.

Scientific Research Applications

(4-((6-Chloro-9H-purin-9-yl)methyl)phenyl)boronic acid pinacol ester has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (4-((6-Chloro-9H-purin-9-yl)methyl)phenyl)boronic acid pinacol ester involves its role as a boronic acid derivative in Suzuki–Miyaura coupling reactions . The compound acts as a nucleophile, reacting with an electrophilic palladium complex to form a new carbon-carbon bond . This process involves several key steps, including oxidative addition, transmetalation, and reductive elimination .

Comparison with Similar Compounds

Heterocyclic Substituent Variations

a. Indole-Based Boronic Esters

- (4-(N-Boc-6-cyanoindol-2-yl)phenyl)boronic acid pinacol ester (): Contains a Boc-protected indole with a cyano group. Used in synthesizing unsymmetrical triaryl bisamidines via Suzuki coupling. The indole’s electron-rich nature enhances reactivity in cross-coupling, differing from the electron-deficient 6-chloropurine in the target compound.

b. Carbazole-Based Boronic Esters

- 4-(9-Phenyl-9H-carbazol-3-yl)phenylboronic acid pinacol ester (): Features a carbazole group, a rigid aromatic system with strong fluorescence properties.

c. Fluorescein-Conjugated Boronic Esters

Spectroscopic and Analytical Data Comparison

NMR Characteristics

Biological Activity

(4-((6-Chloro-9H-purin-9-yl)methyl)phenyl)boronic acid pinacol ester is a compound of interest in medicinal chemistry, particularly due to its potential biological activities associated with boronic acid derivatives. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 370.64 g/mol. The structure includes a boronic acid moiety, which is known for its ability to interact with various biological targets, including enzymes and receptors.

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the boronic acid from corresponding aryl halides and subsequent coupling reactions. The synthetic pathways often utilize palladium-catalyzed cross-coupling techniques such as Suzuki-Miyaura reactions, which are well-documented in the literature for constructing boronic acid derivatives.

Biological Activity

Boronic acids and their derivatives have been extensively studied for their biological activities, which include:

1. Anticancer Activity

- Boronic acids have shown promise as anticancer agents, particularly in targeting proteasomes. Bortezomib, a boronic acid derivative, has been approved for treating multiple myeloma and has paved the way for further research into similar compounds .

- Studies indicate that this compound may exhibit similar mechanisms by inhibiting proteasome activity or modulating signaling pathways involved in cancer cell proliferation.

2. Antiviral Activity

- Some boronic acids have demonstrated antiviral properties, particularly against HIV and other viral pathogens. The mechanism often involves the inhibition of viral proteases or other critical enzymes necessary for viral replication .

3. Enzyme Inhibition

- The compound may act as an inhibitor for various enzymes due to the presence of the boronic acid group, which can form reversible covalent bonds with serine or cysteine residues in active sites. This characteristic is crucial in designing inhibitors for proteases and kinases involved in cancer biology.

Case Studies

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of a series of boronic acid derivatives in inhibiting cancer cell lines. Results indicated that compounds similar to this compound exhibited significant cytotoxicity against several cancer types, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis through proteasome inhibition .

Case Study 2: Antiviral Potential

Another investigation focused on the antiviral properties of boronic acids against influenza viruses. The study found that specific derivatives could inhibit viral replication effectively, suggesting potential therapeutic applications in treating viral infections .

Data Table: Biological Activities of Boronic Acid Derivatives

Q & A

Q. What are the common synthetic routes for preparing this boronic acid pinacol ester?

Methodological Answer: The compound is typically synthesized via Pd-catalyzed cross-coupling or borylation reactions. A key precursor is the chloropurine derivative, which undergoes alkylation with a boronic acid-containing benzyl halide. The pinacol ester group is introduced either before or after the coupling step to enhance stability. For example, Pd-catalyzed Suzuki-Miyaura reactions often employ aryl halides and boronic esters under inert conditions (e.g., N₂ atmosphere) with bases like Na₂CO₃ and solvents such as THF or DMF .

Q. How is this compound utilized in hydrogen peroxide (H2O2) detection assays?

Methodological Answer: The boronic ester reacts with H₂O₂ via oxidation, converting the boronate group to a phenol derivative (e.g., 4-nitrophenol), detectable at 400 nm. Researchers design assays by:

Dissolving the compound in aqueous buffer (pH 8, 37°C).

Adding H₂O₂ (0.5–40 µM) and incubating for 10–30 min.

Measuring absorbance spectrophotometrically.

A linear detection range of 1–40 µM H₂O₂ has been reported under physiological conditions .

Q. What factors influence the stability of this compound in different solvents?

Methodological Answer: Stability is optimized by:

- Storage: Refrigeration (0–6°C) in airtight, light-protected containers to prevent hydrolysis .

- Solvent Choice: Use anhydrous THF or DMF for reactions; avoid protic solvents (e.g., water, alcohols) unless stabilized by buffering agents.

- Handling: Conduct reactions under inert gas (Ar/N₂) to minimize oxidation .

Advanced Research Questions

Q. How do steric and electronic effects of substituents impact Suzuki-Miyaura cross-coupling efficiency?

Methodological Answer: The purine’s chloro group and benzyl-boronate moiety influence reactivity:

- Steric Effects: Bulky substituents on the purine (e.g., 6-chloro) may slow transmetallation. Use Pd catalysts with bulky ligands (e.g., SPhos) to mitigate this .

- Electronic Effects: Electron-withdrawing groups (e.g., Cl on purine) enhance electrophilicity of the aryl halide, accelerating oxidative addition. Conversely, electron-donating groups on the boronate (e.g., amino in related compounds) improve nucleophilicity .

Q. What methodological approaches are recommended for analyzing interference in H₂O₂ detection?

Methodological Answer: To assess specificity:

Spike-and-Recover Tests: Add potential interferents (e.g., glucose, ascorbic acid) to H₂O₂ samples and compare recovery rates.

Competitive Assays: Measure signal suppression in the presence of structurally similar boronic esters.

Chromatographic Validation: Use HPLC or LC-MS to confirm product identity and quantify side reactions .

Q. What strategies optimize reaction conditions for maintaining boronate ester integrity during storage?

Methodological Answer:

- Lyophilization: Freeze-dry the compound with stabilizing excipients (e.g., trehalose) for long-term storage.

- Chelation: Add EDTA to buffers to sequester metal ions that catalyze hydrolysis.

- Formulation: Encapsulate in lipid nanoparticles or cyclodextrins to enhance solubility and stability in aqueous media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.